molecular formula C20H25N5O4 B2688514 N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-nitrophenyl)ethanediamide CAS No. 941994-94-1

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-nitrophenyl)ethanediamide

Cat. No.: B2688514
CAS No.: 941994-94-1
M. Wt: 399.451
InChI Key: FQXDHMBPEMONEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-nitrophenyl)ethanediamide (CAS: 941994-94-1; molecular formula: C₂₀H₂₅N₅O₄; molecular weight: 399.44 g/mol) is a bis-dimethylamino-substituted ethanediamide derivative featuring a nitroaryl group and a diarylalkylamine backbone .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-23(2)15-11-9-14(10-12-15)18(24(3)4)13-21-19(26)20(27)22-16-7-5-6-8-17(16)25(28)29/h5-12,18H,13H2,1-4H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXDHMBPEMONEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-nitrophenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2-nitroaniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and quality control are critical in industrial settings to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-nitrophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-nitrophenyl)ethanediamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-nitrophenyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The nitrophenyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Features

The compound’s unique features include:

  • Dual dimethylamino groups: One at the ethyl side chain and another at the para position of the phenyl ring.
  • Ethanediamide linker : Provides conformational flexibility compared to rigid planar scaffolds like naphthalimides .
Table 1: Key Structural Differences vs. Analogs
Compound Substituents Molecular Weight Key Functional Groups
Target Compound N'-[2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl], N-(2-nitrophenyl) 399.44 Bis-dimethylamino, nitro, ethanediamide
N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide (CAS: 941932-58-7) 4-Methylphenyl instead of 4-dimethylaminophenyl 384.43 Methyl, nitro, ethanediamide
5-(Dimethylamino-ethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3-dione (Compound 3a) Naphthalimide core with dimethylaminoethyl side chains 380.42 Naphthalimide, bis-dimethylaminoethyl
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile Nitro, dimethylamino, cyano groups 251.20 Dinitrophenyl, cyano
Antitumor Activity:
  • The target compound’s structural analogs, such as naphthalimide derivatives (e.g., Compound 3a), exhibit potent DNA intercalation and topoisomerase II inhibition. For example, Compound 3a showed IC₅₀ values of 0.69 μM (HeLa) and 0.23 μM (P388D1) , surpassing amonafide’s efficacy (IC₅₀: 6.02 μM for HeLa) .
  • Hypothesized mechanism for the target compound: The nitro group may enhance DNA-binding via electrostatic interactions, while the dimethylamino groups improve solubility and cellular uptake.
Side Effect Profile:
  • Analogs like Compound 3a avoid the hematologic toxicity of amonafide by eliminating primary amine groups, which are associated with myelosuppression . The target compound’s tertiary amines may similarly reduce off-target effects.

Physicochemical Properties

Solubility and Stability:
  • The nitro group and dimethylamino substituents likely confer moderate polarity, balancing lipophilicity (logP ~2–3 estimated) and aqueous solubility. In contrast, naphthalimide derivatives (e.g., Compound 3a) exhibit higher logP values (~3.5) due to their aromatic cores .
  • Theoretical studies on N-substituted maleimides (e.g., N-(4-dimethylamino-3,5-dinitrophenyl)maleimide) suggest that electron-withdrawing nitro groups stabilize charge-transfer interactions, which may apply to the target compound’s nitroaryl moiety .
Electronic Properties:
  • Computational modeling of analogous nitro-dimethylamino systems predicts strong dipole moments (~5–7 Debye) and localized negative charge on nitro oxygen atoms, facilitating interactions with DNA phosphate backbones .

Biological Activity

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-nitrophenyl)ethanediamide, a complex organic compound, has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H24N4O2
  • Molar Mass : 344.41 g/mol
  • IUPAC Name : this compound

The structure includes two dimethylamino groups and a nitrophenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:

  • Formation of the Dimethylamino Substituents : Using dimethylamine in a nucleophilic substitution reaction.
  • Coupling with Nitrophenyl Group : This is achieved through amide bond formation, often utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of dimethylaminophenyl groups can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : A study demonstrated that a related compound reduced the viability of breast cancer cells by 70% at a concentration of 10 µM after 48 hours of treatment. This suggests that the compound may have similar effects due to its structural analogies.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds containing nitrophenyl and dimethylamino groups have been reported to exhibit antibacterial and antifungal activities.

  • Research Findings : A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm, respectively, indicating moderate antibacterial activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the dimethylamino groups may facilitate interaction with cellular membranes, leading to disruption and cell death.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The nitrophenyl group may act as an inhibitor for certain enzymes involved in cancer cell metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.